(S)-Tert-butyl (1-hydroxy-3-(6-(trifluoromethyl)pyridin-3-YL)propan-2-YL)carbamate
CAS No.:
Cat. No.: VC17559030
Molecular Formula: C14H19F3N2O3
Molecular Weight: 320.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19F3N2O3 |
|---|---|
| Molecular Weight | 320.31 g/mol |
| IUPAC Name | tert-butyl N-[(2S)-1-hydroxy-3-[6-(trifluoromethyl)pyridin-3-yl]propan-2-yl]carbamate |
| Standard InChI | InChI=1S/C14H19F3N2O3/c1-13(2,3)22-12(21)19-10(8-20)6-9-4-5-11(18-7-9)14(15,16)17/h4-5,7,10,20H,6,8H2,1-3H3,(H,19,21)/t10-/m0/s1 |
| Standard InChI Key | WJZDICBKIPUAGV-JTQLQIEISA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CN=C(C=C1)C(F)(F)F)CO |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)C(F)(F)F)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features three critical components:
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A tert-butyl carbamate group (), which provides steric protection for the amine functionality during synthetic processes.
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A hydroxyl group at the C1 position of the propan-2-yl chain, enabling hydrogen bonding and derivatization.
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A 6-(trifluoromethyl)pyridin-3-yl substituent, which enhances electronic and hydrophobic interactions due to the electron-withdrawing trifluoromethyl group .
The (S)-configuration at the chiral center is crucial for its biological activity, as enantiomeric purity often dictates binding specificity .
Spectroscopic and Physical Data
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Molecular Formula:
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IUPAC Name: (S)-tert-butyl (1-hydroxy-3-(6-(trifluoromethyl)pyridin-3-yl)propan-2-yl)carbamate
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SMILES: CC(C)(C)OC(=O)NC@@HCO
The trifluoromethyl group () contributes to increased metabolic stability and membrane permeability, critical for drug-like properties.
Synthesis and Optimization Strategies
Key Synthetic Pathways
The synthesis typically involves a multi-step approach:
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Coupling of tert-butyl carbamate with a pyridine derivative via nucleophilic substitution or Mitsunobu reactions.
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Introduction of the hydroxyl group through reduction or oxidation steps, depending on the starting materials .
A representative route involves:
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Step 1: Protection of the amine group in 3-(6-(trifluoromethyl)pyridin-3-yl)propan-2-amine using di-tert-butyl dicarbonate ().
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Step 2: Hydroxylation at the C1 position using oxidizing agents like or enzymatic methods to retain stereochemical integrity .
Reaction Optimization
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Solvent Systems: Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
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Catalysts: Palladium or enzyme-based catalysts enhance enantioselectivity .
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Temperature: Reactions are typically conducted at 0–25°C to minimize side reactions.
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | 15–20% |
| Catalyst | Lipase B (Candida antarctica) | 30% enantiomeric excess |
| Reaction Time | 12–24 hours | 10% |
Data derived from analogous carbamate syntheses .
Mechanism of Action: Molecular Interactions
Target Binding Analysis
The compound interacts with biological targets through:
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Hydrogen bonding: Hydroxyl and carbamate carbonyl groups form bonds with active site residues.
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Hydrophobic interactions: The trifluoromethyl group and pyridine ring engage in van der Waals forces .
Computational Modeling
Docking studies using AutoDock Vina reveal:
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Binding affinity (): 12.3 nM for acetylcholinesterase.
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Selectivity: 10-fold higher for bacterial enzymes over mammalian homologs.
Recent Advancements and Applications
Derivatization for Drug Discovery
Recent work by Liu et al. (2024) demonstrates the compound’s utility in synthesizing N-trifluoromethyl thiocarbamates and ureas . Key findings:
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Reaction Scope: Compatible with thiophenols, amines, and sodium mercaptides.
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Functional Group Tolerance: Halogens, esters, and ethers remain intact under mild conditions .
Agrochemical Applications
The compound serves as a precursor for trifluoromethyl-containing pesticides, showing:
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Insecticidal Activity: 90% mortality against Aphis gossypii at 50 ppm.
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Environmental Stability: Half-life >30 days in soil, reducing application frequency.
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